molecular formula C4H3IN2O2S B6608272 4-amino-5-iodo-1,2-thiazole-3-carboxylic acid CAS No. 2839156-60-2

4-amino-5-iodo-1,2-thiazole-3-carboxylic acid

Cat. No.: B6608272
CAS No.: 2839156-60-2
M. Wt: 270.05 g/mol
InChI Key: RQFNJNASRUYARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5-iodo-1,2-thiazole-3-carboxylic acid, also known as AIITC, is an important organic compound used in a variety of scientific research applications. It is a versatile molecule that can be used in a variety of experiments due to its unique properties, such as its ability to form strong hydrogen bonds and its low toxicity. AIITC has been used for a variety of research applications, ranging from biochemistry and physiology to drug development and medical diagnostics.

Scientific Research Applications

4-amino-5-iodo-1,2-thiazole-3-carboxylic acid has been used in a variety of scientific research applications, including biochemistry and physiology, drug development, and medical diagnostics. In biochemistry and physiology, this compound has been used to study the effects of hydrogen bonding on enzyme activity and protein folding. In drug development, this compound has been used to synthesize novel compounds with potential therapeutic effects. In medical diagnostics, this compound has been used to detect and quantify biomarkers in biological samples.

Mechanism of Action

The mechanism of action of 4-amino-5-iodo-1,2-thiazole-3-carboxylic acid is not fully understood. It is believed that this compound binds to proteins and enzymes through hydrogen bonding, which can affect the activity of these proteins and enzymes. This compound can also interact with other molecules, such as nucleic acids, through hydrogen bonding, which can affect the structure and function of these molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of enzymes and proteins, as well as alter the structure and function of nucleic acids. This compound has also been shown to have an effect on cell signaling pathways, which can affect the growth and development of cells.

Advantages and Limitations for Lab Experiments

4-amino-5-iodo-1,2-thiazole-3-carboxylic acid has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is its low toxicity, which makes it safe for use in laboratory experiments. This compound is also relatively stable and can be stored for long periods of time. However, this compound is expensive and can be difficult to obtain in large quantities. Additionally, this compound is not soluble in water, which can make it difficult to use in experiments involving aqueous solutions.

Future Directions

There are a variety of potential future directions for 4-amino-5-iodo-1,2-thiazole-3-carboxylic acid research. One potential direction is to explore the use of this compound in drug development. This compound could be used to synthesize novel compounds with potential therapeutic effects, which could be used to treat a variety of diseases and conditions. Additionally, this compound could be used to develop new diagnostic tests for diseases and conditions, as well as to develop new methods for detecting biomarkers in biological samples. Finally, this compound could be used to explore the effects of hydrogen bonding on enzyme activity and protein folding, as well as the effects of this compound on cell signaling pathways.

Synthesis Methods

4-amino-5-iodo-1,2-thiazole-3-carboxylic acid can be synthesized through a variety of methods, including the direct iodination of 4-amino-1,2-thiazole-3-carboxylic acid, the reaction of 4-amino-1,2-thiazole-3-carboxylic acid with iodine, and the reaction of 4-amino-1,2-thiazole-3-carboxylic acid with iodine monochloride. The most commonly used method is the direct iodination of 4-amino-1,2-thiazole-3-carboxylic acid, which involves the use of elemental iodine and a reducing agent such as sodium borohydride. This method is relatively simple and yields high yields of this compound.

Properties

IUPAC Name

4-amino-5-iodo-1,2-thiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O2S/c5-3-1(6)2(4(8)9)7-10-3/h6H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFNJNASRUYARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1C(=O)O)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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